ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with butyric anhydride to form the intermediate butyryl(4-chlorophenyl)sulfonyl chloride. This intermediate is then reacted with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
ETHYL 5-[N-(4-CHLOROBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives such as:
Ethyl 5-{acetyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with an acetyl group instead of a butyryl group.
Ethyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties .
Properties
Molecular Formula |
C22H22ClNO6S |
---|---|
Molecular Weight |
463.9g/mol |
IUPAC Name |
ethyl 5-[butanoyl-(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H22ClNO6S/c1-4-6-20(25)24(31(27,28)17-10-7-15(23)8-11-17)16-9-12-19-18(13-16)21(14(3)30-19)22(26)29-5-2/h7-13H,4-6H2,1-3H3 |
InChI Key |
GAOJJVMGPJZUIT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.